molecular formula C8H7FN2 B13147120 2-(3-Amino-4-fluorophenyl)acetonitrile

2-(3-Amino-4-fluorophenyl)acetonitrile

Cat. No.: B13147120
M. Wt: 150.15 g/mol
InChI Key: VCPFQCKIYUUTLO-UHFFFAOYSA-N
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Description

2-(3-Amino-4-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with an amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-fluorophenyl)acetonitrile typically involves the reaction of 3-amino-4-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation reaction using acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-fluorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetonitrile: Similar structure but lacks the amino group.

    2-(4-Fluorophenyl)acetonitrile: Similar structure but with different substitution pattern.

    3-Amino-4-fluorobenzonitrile: Similar structure but with a different functional group.

Uniqueness

2-(3-Amino-4-fluorophenyl)acetonitrile is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased reactivity and enhanced binding interactions in biological systems. The specific positioning of these groups also allows for unique synthetic transformations and applications .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

2-(3-amino-4-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H7FN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2

InChI Key

VCPFQCKIYUUTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)F

Origin of Product

United States

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